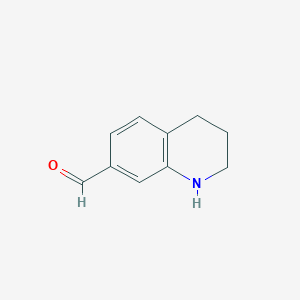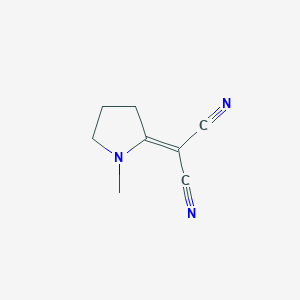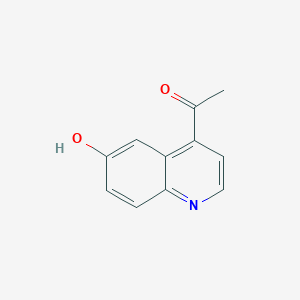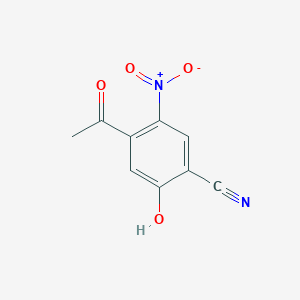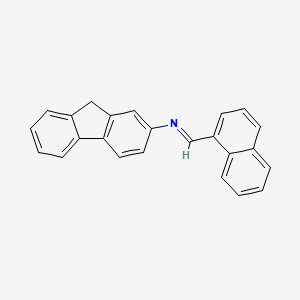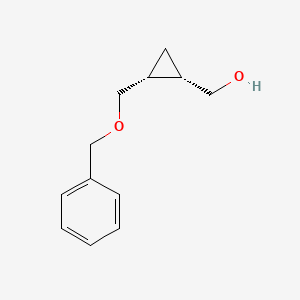
((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol: is a cyclopropyl derivative that features a benzyloxy group attached to a cyclopropyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the benzyloxy group. One common method involves the reaction of a cyclopropyl carbinol with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the benzyloxy group to a hydroxyl group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium methoxide can replace the benzyloxy group with a methoxy group.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydroxyl derivatives
Substitution: Methoxy derivatives, other substituted cyclopropyl compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropyl groups. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.
Wirkmechanismus
The mechanism of action of ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropyl ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s effects in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
- ((1S,2R)-2-((Methoxy)methyl)cyclopropyl)methanol
- ((1S,2R)-2-((Ethoxy)methyl)cyclopropyl)methanol
- ((1S,2R)-2-((Phenoxy)methyl)cyclopropyl)methanol
Comparison: Compared to its analogs, ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
[(1S,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H16O2/c13-7-11-6-12(11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m1/s1 |
InChI-Schlüssel |
QXASXPPLOQNMOY-NEPJUHHUSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]1COCC2=CC=CC=C2)CO |
Kanonische SMILES |
C1C(C1COCC2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



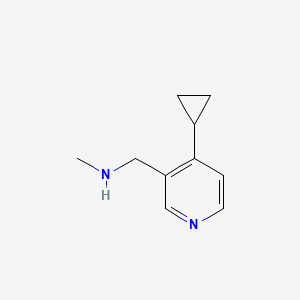
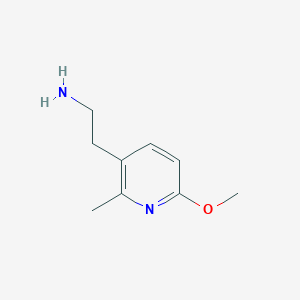
![1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone](/img/structure/B13127141.png)

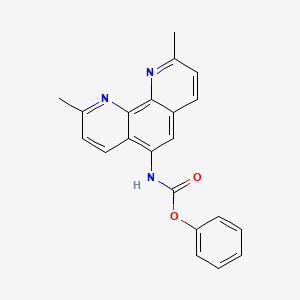
![1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione](/img/structure/B13127163.png)
